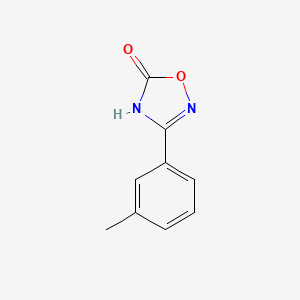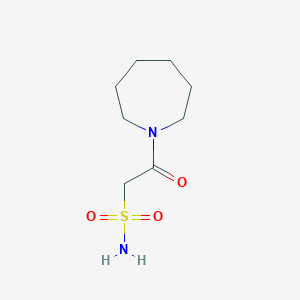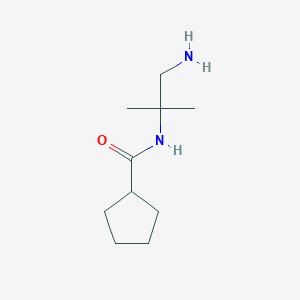
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel catalysts and proceed through proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired substitution patterns around the imidazole ring .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substitution patterns.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme studies. Additionally, the compound can interact with biological macromolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole: The parent compound of imidazole derivatives, known for its basicity and ability to form hydrogen bonds.
2-Methylimidazole: A derivative with a methyl group at the 2-position, used in the synthesis of pharmaceuticals and agrochemicals.
4(5)-Methylimidazole: Another methyl-substituted imidazole, known for its role in the Maillard reaction and as a flavoring agent.
Uniqueness
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of complex molecules and in various applications across different fields .
Eigenschaften
Molekularformel |
C8H15N3O |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
3-amino-2-methyl-1-(1-methylimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6(5-9)7(12)8-10-3-4-11(8)2/h3-4,6-7,12H,5,9H2,1-2H3 |
InChI-Schlüssel |
DJQKETNELRAHLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C1=NC=CN1C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B13189619.png)

![Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B13189625.png)

![2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13189636.png)



![Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13189662.png)
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13189677.png)

![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)

